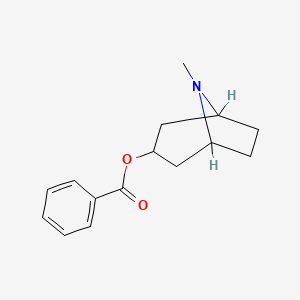

Benzoyltropein

Übersicht

Beschreibung

Tropacocaine (hydrochloride) is a tropane alkaloid, structurally related to cocaine. It is also known as benzoylpseudotropine or pseudotropine benzoate. Tropacocaine is a naturally occurring compound found in the leaves of the coca plant, Erythroxylon coca. It is a contaminant of street cocaine and has been studied for its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Tropacocain hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Identifizierung und Quantifizierung von Tropanalkaloiden verwendet.

5. Wirkmechanismus

Tropacocain entfaltet seine Wirkung durch die Hemmung spannungsgesteuerter Natriumkanäle, ähnlich wie Kokain. Diese Hemmung verhindert die Weiterleitung elektrischer Impulse, was zu Lokalanästhetika-Effekten führt. Darüber hinaus beeinflusst Tropacocain die Neurotransmission, indem es die Wiederaufnahme von Monoaminen, insbesondere Dopamin, aus dem synaptischen Spalt hemmt. Dies führt zu einem Überschuss an Dopamin, das für die postsynaptische Aktivierung verfügbar ist, was zu seinen stimulierenden und süchtig machenden Eigenschaften beiträgt .

Ähnliche Verbindungen:

Kokain: Sowohl Tropacocain als auch Kokain sind Tropanalkaloide mit ähnlichen Strukturen und pharmakologischen Wirkungen.

Benzoylecgonin: Dies ist ein Hauptmetabolit von Kokain und weist strukturelle Ähnlichkeiten mit Tropacocain auf.

Einzigartigkeit: Die Einzigartigkeit von Tropacocain liegt in seiner mittleren Potenz und Toxizität im Vergleich zu Kokain und anderen Tropanalkaloiden. Seine Fähigkeit, strukturelle Neuroplastizität zu fördern, unterscheidet es auch von anderen Verbindungen seiner Klasse .

Wirkmechanismus

Target of Action

Benzoyltropein primarily targets the dopamine transporters (DAT) , muscarinic acetylcholine receptors (mAChRs) , and histamine receptors (H1) . These targets play crucial roles in neurotransmission and modulation of various physiological processes .

Mode of Action

this compound acts as a dopamine reuptake inhibitor , preventing the reabsorption of dopamine into presynaptic neurons, thereby increasing dopamine levels in the synaptic cleft. It also exhibits anticholinergic properties by blocking mAChRs, reducing acetylcholine activity, and antihistaminic effects by inhibiting H1 receptors .

Biochemical Pathways

The inhibition of dopamine reuptake enhances dopaminergic signaling, which is beneficial in conditions like Parkinson’s disease and certain psychiatric disorders. The anticholinergic action affects the cholinergic pathways, reducing symptoms like tremors and rigidity. The antihistaminic effect can help alleviate allergic reactions and other histamine-mediated responses .

Pharmacokinetics

this compound is well-absorbed orally, with a bioavailability influenced by its lipophilicity . It undergoes hepatic metabolism , primarily through the cytochrome P450 enzymes, and has a half-life of 12-24 hours . The compound is excreted mainly via the kidneys .

Result of Action

At the molecular level, this compound increases dopamine availability, leading to improved motor function and mood regulation. Cellularly, it reduces cholinergic activity, which helps manage extrapyramidal symptoms. The antihistaminic action can reduce inflammation and allergic responses .

Action Environment

Environmental factors such as pH, temperature, and presence of other chemicals can influence this compound’s stability and efficacy. For instance, extreme pH levels can affect its absorption and metabolism. Additionally, interactions with other drugs can alter its pharmacokinetic profile, impacting its overall effectiveness .

This compound’s multifaceted mechanism of action makes it a valuable therapeutic agent in managing various neurological and psychiatric conditions, though its use must be carefully monitored to avoid adverse effects.

: DrugBank : Wikipedia : Medicine.com

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tropacocaine can be synthesized from tropine using the Mitsunobu reaction. This involves the reaction of tropine with benzoic acid in the presence of a dehydrating agent such as triphenylphosphine and diethyl azodicarboxylate . Another method involves the electrochemical N-demethylation of tropane alkaloids to their nortropane derivatives, which can then be further processed to obtain tropacocaine .

Industrial Production Methods: Industrial production of tropacocaine typically involves the extraction of tropane alkaloids from the coca plant, followed by chemical modification to produce the desired compound. The process includes steps such as extraction, purification, and chemical synthesis under controlled conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tropacocain unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Tropacocain kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Hydroxytropacocain, Benzoylecgonin und andere Derivate, abhängig von den spezifischen Reaktionsbedingungen .

Vergleich Mit ähnlichen Verbindungen

Cocaine: Both tropacocaine and cocaine are tropane alkaloids with similar structures and pharmacological effects.

Benzoylecgonine: This is a major metabolite of cocaine and shares structural similarities with tropacocaine.

Uniqueness: Tropacocaine’s uniqueness lies in its intermediate potency and toxicity compared to cocaine and other tropane alkaloids. Its ability to promote structural neuroplasticity also sets it apart from other compounds in its class .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzoyltropein involves the acylation of Tropein with Benzoyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Tropein", "Benzoyl chloride", "Lewis acid catalyst (such as aluminum chloride or boron trifluoride)" ], "Reaction": [ "Tropein is dissolved in a suitable solvent, such as dichloromethane or chloroform.", "A Lewis acid catalyst, such as aluminum chloride or boron trifluoride, is added to the solution.", "Benzoyl chloride is slowly added to the solution while stirring.", "The reaction mixture is stirred at room temperature for several hours.", "The reaction is quenched by adding water and the organic layer is separated.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield Benzoyltropein as a white solid." ] } | |

CAS-Nummer |

19145-60-9 |

Molekularformel |

C15H19NO2 |

Molekulargewicht |

245.32 g/mol |

IUPAC-Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate |

InChI |

InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14? |

InChI-Schlüssel |

XQJMXPAEFMWDOZ-PBWFPOADSA-N |

Isomerische SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3 |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

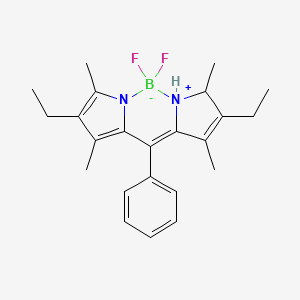

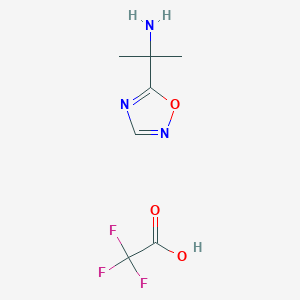

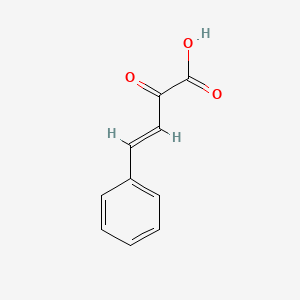

Feasible Synthetic Routes

ANone: Benzoyltropine primarily acts as a competitive inhibitor of sodium-dependent choline uptake and acetylcholine synthesis in rat cerebral cortical synaptosomes. [] This effectively reduces the availability of choline, a crucial precursor for acetylcholine synthesis, thereby diminishing acetylcholine levels. Acetylcholine is a key neurotransmitter in the cholinergic system, involved in various functions like muscle contraction, memory, and learning. Therefore, by decreasing acetylcholine levels, benzoyltropine disrupts cholinergic signaling.

ANone: While the provided abstracts don't delve deep into specific SAR studies for benzoyltropine, they highlight key structural features and comparisons. For instance, benzoyltropine demonstrates a 4 to 5 times higher potency than tropacocaine in inhibiting sodium-dependent choline uptake and acetylcholine synthesis. [] This suggests that the benzoyl ester moiety, present in benzoyltropine but absent in tropacocaine, contributes significantly to its activity.

ANone: The provided abstracts primarily focus on the pharmacological characterization of benzoyltropine, highlighting its anticholinergic properties. While no direct therapeutic applications are mentioned, its ability to inhibit acetylcholine synthesis and interact with muscarinic receptors suggests potential avenues for further exploration.

ANone: While the provided abstracts don't delve into the specifics of analytical techniques for benzoyltropine, its presence as a contaminant in street-cocaine samples suggests the use of chromatographic methods. [] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify alkaloids, including benzoyltropine, in complex mixtures. These techniques offer high sensitivity and selectivity, allowing researchers to accurately analyze the composition of seized drug samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)

![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B3420428.png)

![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/no-structure.png)

![Imidazo[1,2-a]pyrimidin-6-amine hydrochloride](/img/structure/B3420448.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B3420460.png)

![4-Bromo-3-methylbenzo[b]thiophene](/img/structure/B3420461.png)

![[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B3420502.png)